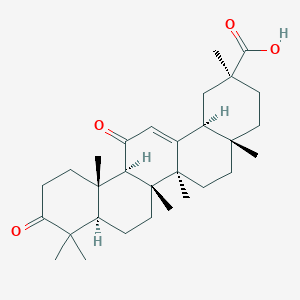

(+)-14balpha-3-Oxoglycyrrhetinic acid

Description

Structure

3D Structure

Properties

CAS No. |

6184-16-3 |

|---|---|

Molecular Formula |

C30H44O4 |

Molecular Weight |

468.7 g/mol |

IUPAC Name |

(2S,4aS,6aR,6aS,6bR,8aR,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-1,3,4,5,6,6a,7,8,8a,11,12,14b-dodecahydropicene-2-carboxylic acid |

InChI |

InChI=1S/C30H44O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21,23H,8-15,17H2,1-7H3,(H,33,34)/t19-,21+,23-,26-,27+,28+,29-,30-/m1/s1 |

InChI Key |

QGWDYPREORDRIT-DSIOGZMYSA-N |

Isomeric SMILES |

C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)C(=O)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Advanced Structural Elucidation Strategies for + 14bα 3 Oxoglycyrrhetinic Acid

Systematic Nomenclature and Isomeric Considerations for Related Glycyrrhetinic Acid Derivatives

The foundation of (+)-14α-3-Oxoglycyrrhetinic acid is the oleanane (B1240867) skeleton, a pentacyclic triterpenoid (B12794562) structure. The systematic name of a derivative is built upon this core, incorporating modifications to functional groups and stereocenters.

The systematic IUPAC name for the parent 18β-glycyrrhetinic acid is (2S,4aS,6aS,6bR,8aR,10S,12aS,12bR,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-2-carboxylic acid. The nomenclature for (+)-14α-3-Oxoglycyrrhetinic acid indicates three key modifications from this parent structure:

3-Oxo : The hydroxyl group at the C-3 position is replaced by a carbonyl (oxo) group.

14α : This specifies the stereochemistry at the C-14 position.

(+) : This prefix denotes the dextrorotatory nature of the compound, indicating that it rotates plane-polarized light to the right.

These structural variations give rise to a family of related compounds, each with a distinct three-dimensional architecture.

| Feature | 18β-Glycyrrhetinic Acid | 18α-Glycyrrhetinic Acid |

|---|---|---|

| Natural Abundance | Major natural isomer. nih.gov | Less common, often formed by isomerization. nih.gov |

| D/E Ring Fusion | cis-fused | trans-fused. nih.gov |

| Overall Molecular Shape | Bent / V-shaped | Relatively planar. nih.gov |

| Synonym | Enoxolone | 18-Isoglycyrrhetinic acid |

Advanced Spectroscopic and Chiroptical Methodologies for Absolute Configuration Determination

Elucidating the absolute configuration of complex molecules like (+)-14α-3-Oxoglycyrrhetinic acid requires a suite of sophisticated analytical techniques. While some methods reveal the molecular framework, others are essential for defining the precise 3D arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules. chemistryviews.org

1D NMR (¹H and ¹³C): These experiments provide information about the chemical environment of each hydrogen and carbon atom, allowing for the identification of functional groups and the basic carbon skeleton. chemistryviews.org For instance, the presence of a carbonyl group at C-3 in an oxo-derivative would be confirmed by a characteristic downfield shift in the ¹³C NMR spectrum (around 200 ppm) and the disappearance of the C-3 oxymethine proton signal in the ¹H NMR spectrum. iosrphr.org

2D NMR (COSY, HSQC, HMBC): These powerful techniques establish connectivity within the molecule. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, which is crucial for piecing together the entire molecular structure. iosrphr.orgniif.hu The stereochemistry at C-18 can be discerned by characteristic chemical shifts of nearby carbons, such as C-12, C-13, and C-18 itself. researchgate.net

Chiroptical Methods: These techniques are indispensable for determining the absolute stereochemistry of chiral molecules by measuring their interaction with polarized light. rsc.orgyoutube.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. pharmabiz.com The resulting spectrum, with its characteristic positive or negative peaks (known as Cotton effects), serves as a unique fingerprint of the molecule's absolute configuration. mdpi.com It has become a primary method for assigning stereochemistry to natural products, especially when combined with computational predictions. nih.govnih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. It provides detailed stereochemical information about the entire molecule. pharmabiz.com

X-ray Crystallography: This is considered the definitive method for determining the absolute configuration of a molecule. mdpi.com By diffracting X-rays through a single, high-quality crystal of the compound, a precise three-dimensional map of electron density can be generated, revealing the exact spatial position of every atom. nih.gov However, its application is entirely dependent on the ability to grow a suitable crystal, which is often a significant challenge for complex natural products. nih.gov

| Technique | Principle | Application in Structural Analysis |

|---|---|---|

| NMR Spectroscopy (1D & 2D) | Measures the magnetic properties of atomic nuclei. | Determines the molecular connectivity and relative stereochemistry. iosrphr.org |

| X-ray Crystallography | Diffraction of X-rays by a crystalline solid. | Provides unambiguous determination of the absolute configuration and solid-state conformation. nih.govmdpi.com |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. | Determines the absolute configuration of chiral molecules in solution. pharmabiz.commdpi.com |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Provides detailed absolute stereochemical information from vibrational transitions. rsc.org |

Computational Chemistry Approaches for Conformational Analysis and Stereoisomer Discrimination

Computational chemistry has become an essential partner to experimental methods in the structural elucidation of complex natural products. nih.gov It is particularly valuable for assigning the absolute configuration of non-crystalline compounds or when only very small amounts of material are available.

Conformational Analysis: Molecules with flexible skeletons, such as the oleanane triterpenoids, can exist in multiple low-energy conformations in solution. mdpi.com The experimentally observed spectroscopic properties are a population-weighted average of all these conformations. Therefore, a critical first step is to perform a thorough conformational search using molecular mechanics or quantum mechanical methods. This process identifies the most stable conformers and their relative energies, which is crucial for the accurate prediction of spectroscopic properties. mdpi.com

Stereoisomer Discrimination via ECD Calculation: The combination of experimental ECD spectroscopy and computational prediction is a powerful modern approach for absolute configuration assignment. nih.gov The typical workflow involves:

Building 3D models of the possible stereoisomers of the molecule.

Performing a comprehensive conformational analysis for each isomer to identify all significant low-energy conformers.

Optimizing the geometry of each conformer using quantum mechanical methods, such as Density Functional Theory (DFT).

Using Time-Dependent DFT (TD-DFT) to calculate the theoretical ECD spectrum for each isomer by Boltzmann-averaging the spectra of its stable conformers. mdpi.com

Comparing the calculated ECD spectra with the experimentally measured spectrum. A close match between the experimental spectrum and the calculated spectrum for one of the isomers allows for the confident assignment of the absolute configuration. nih.gov

This integrated approach provides a reliable, non-empirical method for stereochemical assignment, overcoming the limitations of older, empirical rules. nih.gov

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Generation of possible stereoisomers. | Create 3D models for all potential absolute configurations. |

| 2 | Conformational search and analysis. | Identify all low-energy, stable conformations for each isomer in solution. mdpi.com |

| 3 | Geometry Optimization (e.g., DFT). | Calculate the precise, lowest-energy structure for each stable conformer. |

| 4 | Spectrum Calculation (e.g., TD-DFT for ECD). | Predict the theoretical spectrum by averaging the contributions of all stable conformers. mdpi.com |

| 5 | Comparison with Experimental Data. | Match the calculated spectrum to the experimental one to assign the correct absolute configuration. nih.gov |

Synthetic Methodologies and Chemoenzymatic Transformations of + 14bα 3 Oxoglycyrrhetinic Acid

Total Synthesis Approaches to Glycyrrhetinic Acid Core Structures

The de novo total synthesis of the glycyrrhetinic acid core is a complex undertaking due to its intricate stereochemistry and dense functionalization. Consequently, purely chemical total syntheses are not the standard method for its production and are rarely reported in the literature. The significant structural complexity makes such routes long, challenging, and low-yielding, rendering them economically unviable for large-scale production. frontiersin.org

Instead, the scientific community has largely focused on biotechnological approaches, which can be considered a form of de novo synthesis from simple carbon sources. Metabolic engineering of microorganisms, such as Saccharomyces cerevisiae, has emerged as a promising alternative. frontiersin.org In this approach, the biosynthetic pathway for glycyrrhetinic acid is reconstituted within the microbial host. This involves heterologous expression of key enzymes responsible for the cyclization of 2,3-oxidosqualene (B107256) into the β-amyrin skeleton, followed by a series of specific oxidations at the C-11 and C-30 positions. frontiersin.org While this technology is still evolving, it represents a sustainable and scalable method for producing the core glycyrrhetinic acid structure, bypassing the complexities of traditional organic synthesis. researchgate.net

Table 1: Key Stages in the Biosynthesis of the Glycyrrhetinic Acid Core

| Step | Precursor | Key Enzyme Class | Product |

| 1 | 2,3-Oxidosqualene | β-amyrin synthase (bAS) | β-Amyrin |

| 2 | β-Amyrin | Cytochrome P450 (CYP88D6) | 11-hydroxy-β-amyrin |

| 3 | 11-hydroxy-β-amyrin | Cytochrome P450 (CYP88D6) | 11-oxo-β-amyrin |

| 4 | 11-oxo-β-amyrin | Cytochrome P450 (CYP72A154) | (+)-14bα-Glycyrrhetinic acid |

Semi-Synthetic Routes to (+)-14bα-3-Oxoglycyrrhetinic Acid from Precursors

The most prevalent and practical approach to obtaining (+)-14bα-3-Oxoglycyrrhetinic acid is through the semi-synthesis from its naturally abundant precursor, (+)-14bα-Glycyrrhetinic acid. This precursor is readily available from the hydrolysis of glycyrrhizin (B1671929), which is extracted from licorice root. nih.gov The key transformation is the selective oxidation of the hydroxyl group at the C-3 position to a ketone.

This oxidation can be achieved using a variety of classical oxidizing agents. Jones' reagent (a solution of chromium trioxide in aqueous sulfuric acid) has been effectively used for this purpose. The reaction is typically carried out in a solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF) at controlled temperatures, often starting at 0 °C. nih.gov This method provides the desired 3-oxo derivative in high yield. nih.gov

The general scheme for this semi-synthetic route is as follows:

(+)-14bα-Glycyrrhetinic acid → (+)-14bα-3-Oxoglycyrrhetinic acid

Table 2: Reagents for the Synthesis of (+)-14bα-3-Oxoglycyrrhetinic Acid

| Precursor | Reagent | Solvent | Yield (%) | Reference |

| (+)-14bα-Glycyrrhetinic acid | Jones' reagent | Tetrahydrofuran (THF) | 95.6 | nih.gov |

Enzymatic and Biocatalytic Modifications for Derivatization

Chemoenzymatic methods offer a powerful and selective alternative for the modification of the glycyrrhetinic acid scaffold under mild conditions. Enzymes can provide high regioselectivity and stereoselectivity, which can be challenging to achieve with conventional chemical methods. Lipases, for instance, have been successfully employed in the synthesis of various glycyrrhetinic acid derivatives. These reactions often involve esterification or transesterification at the C-3 hydroxyl group.

Furthermore, glycosyltransferases are utilized to introduce sugar moieties onto the glycyrrhetinic acid core. This glycosylation can significantly alter the physicochemical properties of the parent compound. These enzymatic transformations are typically performed in aqueous or organic solvent systems, depending on the specific enzyme and substrate. The choice of enzyme, solvent, and reaction conditions are critical parameters that are optimized to achieve high conversion rates and yields.

Transition Metal-Catalyzed and Stereoselective Functionalizations

Modern synthetic methodologies, including transition metal-catalyzed C-H bond functionalization, are being applied to the complex scaffold of glycyrrhetinic acid to create novel analogs. These advanced techniques allow for the direct introduction of new functional groups at positions that are otherwise unreactive, offering a powerful tool for late-stage diversification of the molecule.

One notable example is the palladium-catalyzed β-C(sp³)–H arylation of β-glycyrrhetinic acid derivatives. acs.org This type of reaction typically employs a directing group, such as an oxime, to guide the metal catalyst to a specific C-H bond, enabling its cleavage and the subsequent formation of a new carbon-carbon bond. acs.org Such strategies open up new avenues for creating derivatives with modified skeletons, which would be difficult to access through traditional synthetic routes. The development of these stereoselective functionalizations is crucial for systematically exploring the chemical space around the glycyrrhetinic acid core. snnu.edu.cn

Synthesis of Deuterated and Isotopically Labeled Probes of (+)-14bα-3-Oxoglycyrrhetinic Acid

Isotopically labeled compounds are indispensable tools in pharmaceutical research for studying metabolic pathways, reaction mechanisms, and as internal standards in quantitative analysis. wikipedia.org The synthesis of deuterated and other isotopically labeled probes of glycyrrhetinic acid and its derivatives allows for detailed investigation of their biological fate.

Deuterium-labeled versions of glycyrrhetinic acid, such as 18β-Glycyrrhetinic acid-d3, are commercially available, indicating that methods for their synthesis have been developed. medchemexpress.com The introduction of deuterium (B1214612) can be achieved through various methods, including the use of deuterated reagents during synthesis or through exchange reactions on the final molecule. A Japanese patent describes the preparation of deuterium-labeled glycyrrhetinic acid and its derivatives, highlighting the importance of these compounds in research and development. nih.gov These labeled probes are crucial for pharmacokinetic studies and for elucidating the mechanism of action at a molecular level. medchemexpress.com

Biosynthetic Pathways and Biological Origin of Glycyrrhetinic Acid Analogues

Elucidation of Glycyrrhetinic Acid Biosynthesis in Plant Species

The biosynthesis of glycyrrhetinic acid, a pentacyclic triterpenoid (B12794562), is primarily understood from studies on licorice plants (Glycyrrhiza species). The pathway commences with the cyclization of 2,3-oxidosqualene (B107256), a common precursor for all triterpenoids. This precursor is itself derived from the mevalonate (B85504) (MVA) pathway in the cytosol, which constructs the basic C5 isoprene (B109036) units.

The key steps in the biosynthesis of the glycyrrhetinic acid backbone have been elucidated and are summarized below:

| Step | Precursor | Enzyme | Product | Description |

| 1 | 2,3-Oxidosqualene | β-amyrin synthase (bAS) | β-amyrin | Cyclization of the linear squalene (B77637) derivative to form the pentacyclic β-amyrin skeleton. |

| 2 | β-amyrin | CYP88D6 | 11-oxo-β-amyrin | A two-step oxidation at the C-11 position, catalyzed by a cytochrome P450 monooxygenase. |

| 3 | 11-oxo-β-amyrin | CYP72A154 | Glycyrrhetinic acid | A three-step oxidation at the C-30 position, also catalyzed by a cytochrome P450 monooxygenase. |

This core pathway establishes the fundamental structure of glycyrrhetinic acid. Further modifications, such as glycosylation, can lead to the formation of glycyrrhizin (B1671929), another major component of licorice. The efficiency of the cytochrome P450 enzymes in this pathway is dependent on the presence of NADPH-cytochrome P450 reductase (CPR), which donates the necessary electrons for the oxidation reactions.

Proposed Biosynthetic Routes to Oxidized Glycyrrhetinic Acid Derivatives, including (+)-14α-3-Oxoglycyrrhetinic Acid

While the biosynthesis of glycyrrhetinic acid is well-characterized, the specific pathways leading to its various oxidized derivatives, such as (+)-14α-3-Oxoglycyrrhetinic acid, are not as clearly defined in plants and may represent minor metabolic branches or products of biotransformation by other organisms. However, based on known enzymatic reactions in triterpenoid and steroid metabolism, a plausible biosynthetic route can be proposed.

The formation of (+)-14α-3-Oxoglycyrrhetinic acid from glycyrrhetinic acid would require two key oxidation steps:

14α-hydroxylation: The introduction of a hydroxyl group at the 14α-position of the glycyrrhetinic acid backbone. This type of reaction is commonly catalyzed by cytochrome P450 monooxygenases.

3-oxo formation: The oxidation of the 3β-hydroxyl group to a ketone. This is a dehydrogenation reaction, often carried out by dehydrogenase enzymes.

Therefore, a hypothetical biosynthetic pathway can be envisioned as follows:

| Step | Precursor | Proposed Enzyme Type | Intermediate/Product | Description |

| 1 | Glycyrrhetinic acid | Cytochrome P450 (CYP) | 14α-hydroxyglycyrrhetinic acid | Site-specific hydroxylation at the C-14 position. |

| 2 | 14α-hydroxyglycyrrhetinic acid | 3β-hydroxysteroid dehydrogenase (3β-HSD) or similar dehydrogenase | (+)-14α-3-Oxoglycyrrhetinic acid | Oxidation of the 3-hydroxyl group to a 3-oxo group. |

It is also possible that the order of these reactions is reversed, with the 3-oxo group being formed prior to 14α-hydroxylation. The existence of such pathways in nature is supported by the diversity of oxidized triterpenoids found in various plant species and fungi.

Characterization of Enzymatic Machinery Involved in Specific Oxidation and Rearrangement Steps

The specific enzymes responsible for the biosynthesis of (+)-14α-3-Oxoglycyrrhetinic acid have not yet been isolated and characterized from a natural source. However, extensive research into the enzymatic modification of triterpenoids and steroids provides a strong basis for understanding the types of enzymes that would be involved.

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is well-known for its role in the oxidative functionalization of a wide range of secondary metabolites, including triterpenoids. CYPs are heme-containing proteins that catalyze regio- and stereospecific hydroxylation reactions. The hydroxylation of triterpenoid backbones is a common modification that increases their structural diversity and biological activity. Fungal CYPs, in particular, have been shown to catalyze 14α-hydroxylation of steroids, indicating that enzymes with the required catalytic activity for the first proposed step exist in nature.

Dehydrogenases: The conversion of a hydroxyl group to a ketone is a classic dehydrogenase-catalyzed reaction. In steroid metabolism, 3β-hydroxysteroid dehydrogenases (3β-HSDs) are responsible for this transformation. It is highly probable that a similar dehydrogenase is responsible for the formation of the 3-oxo group in (+)-14α-3-Oxoglycyrrhetinic acid.

The identification and characterization of these specific enzymes would likely involve techniques such as genome mining of licorice or other triterpenoid-producing organisms, followed by heterologous expression and functional characterization of candidate genes.

Metabolic Engineering Strategies for Enhanced Production in Heterologous Systems

Given the low abundance of many bioactive triterpenoids in their natural sources, metabolic engineering of microorganisms offers a promising alternative for their sustainable production. The production of glycyrrhetinic acid itself has been successfully achieved in engineered Saccharomyces cerevisiae (baker's yeast) and other microbial hosts.

Strategies for the heterologous production of oxidized glycyrrhetinic acid derivatives like (+)-14α-3-Oxoglycyrrhetinic acid would build upon the established platform for glycyrrhetinic acid and would involve several key steps:

| Strategy | Description | Key Genes/Elements |

| Pathway Reconstruction | Introduction of the biosynthetic genes for glycyrrhetinic acid into a suitable microbial host. | β-amyrin synthase (bAS), CYP88D6, CYP72A154, and a cytochrome P450 reductase (CPR). |

| Introduction of Oxidizing Enzymes | Co-expression of candidate cytochrome P450s and dehydrogenases capable of catalyzing the 14α-hydroxylation and 3-oxo formation. | Novel CYP and dehydrogenase genes identified through screening or bioinformatics. |

| Optimization of Precursor Supply | Upregulation of the endogenous mevalonate (MVA) pathway in the host organism to increase the pool of 2,3-oxidosqualene. | Overexpression of key MVA pathway genes such as tHMG1 (truncated HMG-CoA reductase). |

| Enhancement of P450 Activity | Co-expression of accessory proteins that can improve the efficiency of cytochrome P450 enzymes. | Cytochrome b5 has been shown to enhance the activity of some plant P450s. |

| Host Strain Engineering | Modification of the host's metabolism to direct more carbon flux towards triterpenoid biosynthesis and to reduce the formation of competing byproducts. | Downregulation of competing pathways, such as sterol biosynthesis. |

The successful implementation of these strategies would require a deep understanding of the metabolic network of the host organism and the careful balancing of the expression levels of the heterologous enzymes. Biocatalysis, using whole cells or purified enzymes to convert glycyrrhetinic acid into its oxidized derivatives, represents another viable approach.

Pre Clinical Biological Activities and Functional Characterization of + 14bα 3 Oxoglycyrrhetinic Acid

Modulation of Specific Enzyme Activities and Receptor Binding Profiles (e.g., 11β-HSD isoforms, PPARs, Nrf2 pathway components)

Glycyrrhetinic acid and its derivatives are known to interact with several key enzymes and nuclear receptors, thereby modulating critical cellular pathways.

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Isoforms: A primary and well-documented target of glycyrrhetinic acid is the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.gov This enzyme is crucial for regulating glucocorticoid access to steroid receptors by catalyzing the interconversion of active cortisol and inactive cortisone. nih.govwikipedia.org Specifically, glycyrrhetinic acid is a potent inhibitor of 11β-HSD type 2, the isoform that inactivates cortisol in mineralocorticoid target tissues. nih.gov By inhibiting this enzyme, glycyrrhetinic acid prevents the breakdown of cortisol, leading to increased local concentrations of this active glucocorticoid. wikipedia.org

Peroxisome Proliferator-Activated Receptors (PPARs): These compounds also interact with Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a pivotal role in energy homeostasis and metabolism. mdpi.comnih.gov The 18β-glycyrrhetinic acid isomer has been shown to exert hepatoprotective effects by activating PPAR-γ. nih.gov PPARs, which include the isoforms PPAR-α, PPAR-β/δ, and PPAR-γ, are involved in the regulation of lipid metabolism, glucose homeostasis, and insulin (B600854) sensitivity. nih.govmdpi.com

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Studies have demonstrated that 18β-glycyrrhetinic acid can activate the Nrf2 pathway. nih.gov This activation leads to the transcription of genes containing the antioxidant response element (ARE), which includes various endogenous antioxidant enzymes. nih.govmdpi.com In a preclinical model of asthma, 18β-glycyrrhetinic acid was found to enhance the Nrf2/HO-1 (Heme oxygenase-1) pathway, contributing to its protective effects against airway inflammation. researchgate.netnih.gov

Table 1: Modulation of Enzymes and Receptors by Glycyrrhetinic Acid Derivatives

| Target | Specific Derivative Studied | Observed Effect | Reference |

|---|---|---|---|

| 11β-HSD2 | Glycyrrhetinic Acid | Inhibition of cortisol inactivation | nih.gov |

| PPAR-γ | 18β-Glycyrrhetinic Acid | Activation, leading to hepatoprotection | nih.gov |

| Nrf2 | 18β-Glycyrrhetinic Acid | Activation, enhancement of Nrf2/HO-1 pathway | nih.govresearchgate.netnih.gov |

Cellular Signaling Pathway Interventions (e.g., NF-κB, MAPK, PI3K/Akt cascades)

The biological effects of glycyrrhetinic acid derivatives are mediated through their intervention in several fundamental cellular signaling cascades.

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation. nih.gov Glycyrrhetinic acid and its derivatives have been consistently shown to inhibit this pathway. nih.gov The mechanism involves the suppression of NF-κB activation, which in turn blocks the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. nih.govnih.gov Specifically, glycyrrhetinic acid has been observed to inhibit the phosphorylation of IκBα and the subsequent translocation of the p65 subunit to the nucleus in hepatocytes. nih.gov In animal models of asthma, 18β-glycyrrhetinic acid was shown to protect against allergic airway inflammation by inhibiting the phosphorylation of NF-κB. researchgate.netnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling pathways are involved in regulating a wide range of cellular processes, including inflammation and apoptosis. An 18α-glycyrrhetinic acid derivative was found to suppress the inflammatory response by reducing the expression of MAPKs in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.org

Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling pathway is crucial for cell survival, growth, and proliferation. mdpi.com Both glycyrrhizic acid and its aglycone, 18β-glycyrrhetinic acid, have been reported to inhibit inflammation through mechanisms involving the PI3K/Akt/GSK3β signaling cascade. nih.govresearchgate.net In another context, 18β-glycyrrhetinic acid was found to induce apoptosis in human keratinocytes via the ROS-mediated inhibition of this same PI3K-Akt pathway, highlighting its context-dependent effects. nih.gov

Regulation of Gene Expression and Transcriptomic Profiling in In Vitro Models

In vitro studies have provided specific insights into how glycyrrhetinic acid derivatives modulate the expression of genes involved in inflammation and tissue remodeling. In human synovial cells (SW982) stimulated with interleukin-1β (IL-1β), glycyrrhetinic acid was able to significantly inhibit the expression of key inflammatory mediators. nih.gov The messenger RNA (mRNA) levels of IL-6, IL-8, and matrix metalloproteinase-1 (MMP-1) were markedly reduced following treatment. nih.gov Furthermore, in tumor necrosis factor-alpha (TNF-α)-induced hepatocytes, glycyrrhetinic acid was shown to decrease the gene expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing the inflammatory mediator nitric oxide. nih.gov

Immunomodulatory Effects in Isolated Cell Systems and Animal Models

Glycyrrhetinic acid and the broader class of triterpenoid (B12794562) saponins (B1172615) possess significant immunomodulatory properties. nih.govfrontiersin.org These compounds can influence both innate and adaptive immune responses. Studies have indicated that glycyrrhetinic acid can modulate the immune response, in part, through its effects on dendritic cells, which are critical for initiating adaptive immunity. nih.gov It has also been shown to regulate the growth of lymphocytes by enhancing the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation. nih.gov

Anti-Inflammatory Mechanisms in Pre-clinical In Vitro and In Vivo Models

The anti-inflammatory effects of glycyrrhetinic acid derivatives are well-established in a variety of preclinical models and are attributable to a combination of the mechanisms detailed above. nih.govrsc.org A primary mechanism is the potent inhibition of the NF-κB signaling pathway, which leads to a downstream reduction in the production of a wide array of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. nih.govnih.govnih.gov This is complemented by the suppression of inflammatory enzymes like iNOS and cyclooxygenase-2 (COX-2). rsc.orgnih.gov Furthermore, the activation of the Nrf2/HO-1 antioxidant pathway contributes to the resolution of inflammation by mitigating oxidative stress. researchgate.netnih.gov In vivo, these mechanisms translate to therapeutic efficacy in models such as adjuvant-induced arthritis in rats and allergic asthma in mice, where treatment reduced inflammation and improved physiological outcomes. researchgate.netnih.gov

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

Glycyrrhetinic acid and its derivatives possess notable antioxidant properties. nih.govrsc.org Their antioxidant activity is exerted through at least two distinct mechanisms. Firstly, they can activate the Nrf2 pathway, which upregulates a suite of protective antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px), thereby strengthening the cell's endogenous defense against oxidative damage. researchgate.netmdpi.com Secondly, these compounds can act as direct scavengers of reactive oxygen species (ROS). nih.govresearchgate.net The radical scavenging activity of biotransformed glycyrrhetinic acid has been demonstrated in chemical assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it showed concentration-dependent activity. mdpi.comresearchgate.net It is important to note that in certain cellular contexts, such as in activated hepatic stellate cells, 18β-glycyrrhetinic acid has been reported to induce an increase in intracellular ROS, which in that specific case, leads to beneficial pro-apoptotic effects against fibrotic cells. nih.gov

Antiproliferative and Cell Cycle Modulatory Effects on Select Cell Lines

A significant area of research for glycyrrhetinic acid derivatives has been their potential as anticancer agents. nih.gov The parent compound, glycyrrhetinic acid, has been shown to inhibit tumor cell proliferation. nih.gov This antiproliferative activity is often mediated through the induction of cell cycle arrest and apoptosis. nih.govnih.gov Structural modifications of the glycyrrhetinic acid backbone have yielded novel derivatives with significantly enhanced potency. nih.gov For instance, one synthetic derivative was found to be 17 times more potent than the parent compound against Jurkat leukemia cells, with its activity attributed to cell cycle arrest in the S phase and the induction of apoptosis. nih.gov Another novel derivative demonstrated high antiproliferative activity across various cancer cell lines, triggering cell death via the intrinsic caspase-dependent apoptotic pathway. nih.gov

Table 2: Antiproliferative Effects of Glycyrrhetinic Acid (GA) Derivatives

| Cell Line | Derivative | IC50 | Observed Effect | Reference |

|---|---|---|---|---|

| Jurkat (human T-cell leukemia) | A-ring cleaved GA derivative | 6.1 µM | S phase cell cycle arrest, Apoptosis induction | nih.gov |

| Various Cancer Cell Lines | 2-cyano-3,12-dioxo-18βH-olean-9(11),1(2)-dien-30-oate | Not specified | Intrinsic caspase-dependent apoptosis | nih.gov |

| HaCaT (human keratinocytes) | 18β-Glycyrrhetinic Acid | Dose-dependent | Apoptosis induction | nih.gov |

Interactions with Microbiota in Research Settings (e.g., gut microbiome modulation in animal models)

Preclinical research, primarily in animal models, has begun to elucidate the intricate relationship between derivatives of glycyrrhetinic acid and the gut microbiota. While specific studies focusing solely on (+)-14α-3-Oxoglycyrrhetinic acid are not extensively detailed in the available literature, research on its parent compounds, glycyrrhizic acid (GL) and glycyrrhetinic acid (GA), provides a foundational understanding of these interactions. The gut microbiome plays a critical role in the metabolic transformation and subsequent bioavailability of these triterpenoid compounds.

Orally administered glycyrrhizic acid, a glycoside, is not readily absorbed in the gastrointestinal tract. jst.go.jp Its conversion to the pharmacologically active aglycone, glycyrrhetinic acid, is dependent on the enzymatic activity of the intestinal microbiota. jst.go.jpnih.gov Specifically, bacterial β-glucuronidases are responsible for hydrolyzing the glucuronic acid moieties from the GL molecule, thereby releasing GA for absorption. nih.gov This biotransformation is a pivotal step, as the bioavailability of GA is significantly influenced by the composition and metabolic capacity of the gut flora. nih.gov

Animal studies have demonstrated that perturbation of the gut microbiome through the administration of antibiotics leads to a marked decrease in the plasma concentration of glycyrrhetinic acid. jst.go.jpnih.gov This underscores the essential role of a healthy and functional gut microbiota in the pharmacokinetics of these compounds. In mice treated with antibiotics, the reduced capacity of the gut flora to metabolize glycyrrhizic acid resulted in diminished absorption of glycyrrhetinic acid. jst.go.jp

Further investigations have sought to identify the specific bacterial taxa involved in this metabolic process. Studies have shown a positive correlation between the plasma levels of glycyrrhetinic acid and the abundance of certain bacterial phyla, namely Bacteroidetes and Firmicutes. jst.go.jpresearchgate.net At a more granular level, genera such as Bacteroides and Ruminococcus, as well as members of the Lachnospiraceae and Ruminococcaceae families, have been associated with higher plasma concentrations of GA. researchgate.net Specific species, including Eubacterium spp. and Bacteroides J-37, have been identified as being capable of the de-glycosylation of glycyrrhizin (B1671929). nih.gov

The interaction appears to be bidirectional. While the gut microbiota is crucial for the metabolism of glycyrrhetinic acid precursors, evidence also suggests that these compounds can, in turn, modulate the composition of the gut microbiome. However, detailed studies on how (+)-14α-3-Oxoglycyrrhetinic acid specifically shapes the microbial landscape in the gut are required to fully understand this relationship. The existing data on related compounds, however, firmly establishes the gut microbiota as a key player in the preclinical pharmacology of the glycyrrhetinic acid family of molecules.

Table 1: Influence of Gut Microbiota on the Bioavailability of Glycyrrhetinic Acid in Animal Models

| Intervention/Observation | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Antibiotic Administration (Amoxicillin and Vancomycin) | Mice | Decreased plasma concentration of glycyrrhetinic acid (GA). Lower levels of Bacteroides and Firmicutes phyla observed. | jst.go.jp |

| Probiotic Supplementation (Lacticaseibacillus rhamnosus R0011) | Rats | Significantly increased the Area Under the Curve (AUC) for GA, indicating enhanced bioavailability. | nih.gov |

| Correlation Analysis | Mice | Positive correlation between plasma GA levels and the abundance of Parabacteroides, Bacteroides, and Ruminococcus. | researchgate.net |

| In vitro fermentation with human fecal microflora | N/A | Eubacterium spp. and Bacteroides J-37 identified as capable of metabolizing glycyrrhizin to glycyrrhetinic acid. | nih.gov |

Molecular Mechanism of Action Elucidation for + 14bα 3 Oxoglycyrrhetinic Acid

Target Identification and Validation Strategies

There is currently no specific information available in peer-reviewed literature detailing the target identification and validation for (+)-14α-3-Oxoglycyrrhetinic acid using methods such as affinity chromatography or chemical proteomics. While the broader class of glycyrrhetinic acid derivatives has been studied for various biological activities, the direct molecular targets of this specific oxidized form have not been elucidated.

Biophysical Characterization of Ligand-Target Interactions

No studies were found that report on the biophysical characterization of the interaction between (+)-14α-3-Oxoglycyrrhetinic acid and any putative protein targets. Consequently, there is no available data from techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) titration to describe the binding affinity, thermodynamics, or specific interaction sites for this compound.

Computational Modeling and Docking Studies of Molecular Interactions

While computational studies have been performed on various derivatives of glycyrrhetinic acid to predict their binding to potential targets, no specific molecular docking or modeling studies focused solely on (+)-14α-3-Oxoglycyrrhetinic acid were identified. Such studies would be valuable in postulating potential protein targets and understanding the key molecular interactions that may govern its biological activity.

Kinetic Analysis of Enzyme Inhibition or Activation

There is a lack of published research on the kinetic analysis of enzyme interactions with (+)-14α-3-Oxoglycyrrhetinic acid. Therefore, no data is available to characterize its potential as an enzyme inhibitor or activator, nor are there any determined kinetic parameters such as Ki (inhibition constant) or Kcat/Km (catalytic efficiency).

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of + 14bα 3 Oxoglycyrrhetinic Acid Derivatives

Systematic Modification of the A-Ring and C-3 Substitutions

The A-ring of the glycyrrhetinic acid scaffold, particularly the C-3 position, is a frequent target for chemical modification to alter lipophilicity and introduce new functionalities. researchgate.net Converting the C-3 hydroxyl group to a carbonyl or oxime group is a common strategy. nih.govresearchgate.net Further derivatization has led to the development of compounds with significantly enhanced biological activities.

For instance, the introduction of an alkoxyimino group at the C-3 position, while maintaining a free carboxyl group at C-30, has been shown to improve antiproliferative effects. espublisher.com Another approach involves incorporating a 2-cyano-1-en-3-one moiety into the A-ring, which has been found to significantly boost cytotoxic activity against tumor cells. espublisher.com

Recent studies have also explored the synthesis of urea (B33335) derivatives by modifying the A-ring, leading to compounds with potent anti-inflammatory activity. nih.gov The addition of various amino alkyl groups at the C-3 position has also been investigated to modulate the polarity and cytotoxicity of the parent compound. nih.gov These modifications highlight the A-ring's critical role in tuning the biological profile of glycyrrhetinic acid derivatives.

| Modification at A-Ring / C-3 | Resulting Biological Activity | Reference Compound(s) |

| Introduction of alkoxyimino group at C-3 | Improved antiproliferative effects | N/A |

| Introduction of 2-cyano-1-en-3-one in Ring A | Significantly improved cytotoxic activity | CDDO, CDDO-Me |

| Conversion to urea derivatives | Potent anti-inflammatory activity | Compound 7o |

| Addition of short-chain amino acids (alanyloxy, sarcosyloxy) at C-3 | Higher cytotoxic activity | Compound 46 |

Influence of the Oleanane (B1240867) Backbone Modifications

Alterations to the core pentacyclic oleanane backbone, especially in Ring C, are crucial for modulating the biological activity of glycyrrhetinic acid derivatives. Ring C contains an α,β-unsaturated carbonyl function at C-11, which is a key site for chemical intervention. nih.gov

One significant modification involves the conversion of the 11-oxo-12-ene system to a 12-oxo-9(11)-ene system. This structural change has been shown to substantially improve the cytotoxic activity of the resulting analogues. espublisher.com The electronic and steric properties of this region are critical for interaction with biological targets, and even subtle changes can lead to profound differences in efficacy. These modifications underscore the importance of the oleanane skeleton's integrity and conformation for biological function.

Importance of the C-18 Configuration and D/E Ring Alterations on Biological Activity

The stereochemistry of the glycyrrhetinic acid molecule plays a pivotal role in its biological activity. The natural and most studied isomer is 18β-glycyrrhetinic acid. espublisher.comespublisher.com The 18β-isomer can be converted to the 18α-isomer under certain conditions, and these isomers exhibit different biological profiles. nih.govfrontiersin.org For example, in studies against Alzheimer's disease, 18α-glycyrrhetinic acid showed only moderate activity compared to its counterpart. espublisher.comespublisher.com

Modifications on the E-ring, which bears the C-30 carboxyl group, are also of paramount importance and are frequently combined with alterations at other sites to optimize activity. nih.govresearchgate.net

Impact of Carboxylic Acid Functionalization on Biological Interactions

The C-30 carboxylic acid group on the E-ring is a critical determinant of the biological and pharmacological properties of glycyrrhetinic acid derivatives. This functional group is a key site for modifications such as esterification and amidation to enhance activity or alter physical properties like solubility. espublisher.commdpi.com

Esterification of the C-30 carboxyl group has been shown to significantly improve cytotoxic activity in several instances. espublisher.com For example, converting the C-30 carboxyl group to its methyl ester (CDDO-Me) resulted in a potent cytotoxic agent. espublisher.com Similarly, creating an ethyl ester at this position led to a significant enhancement of inhibitory effect on human carboxylesterase 2 (hCE2). nih.gov

Amide derivatives have also shown great promise. The synthesis of novel amide-linked derivatives, by incorporating substituted piperazine (B1678402) amide fragments at the C-30 position, has yielded compounds with notable antiproliferative activity. nih.gov Furthermore, the C-30 carboxyl group is often utilized as a conjugation point for attaching glycyrrhetinic acid to nanosystems, leveraging its natural affinity for liver cells to create targeted drug delivery vehicles. nih.gov

| Modification at C-30 Carboxylic Acid | Effect on Biological Activity/Property | Example Compound(s) |

| Methyl Esterification | Potent cytotoxic agent | CDDO-Me |

| Ethyl Esterification | Enhanced inhibitory effect on hCE2 | Compound 15 |

| Amidation (with piperazine fragments) | Noticeable antiproliferative activity | Compound 4a |

| Conjugation to Nanosystems | Targeted drug delivery to the liver | PEG-GA |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to develop predictive models that correlate the structural features of compounds with their biological activities. nih.govtandfonline.com Several 2D and 3D-QSAR studies have been conducted on glycyrrhetinic acid derivatives to identify the key molecular descriptors responsible for their anticancer activities. nih.govresearchgate.net

These models have been developed for various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and human lung cancer (A-549). nih.govresearchgate.net Multiple linear regression analysis is a common method used to build these models. nih.gov QSAR studies have identified several important structural features and physicochemical properties that influence cytotoxicity. These include:

Electronegativity (Epsilon4) nih.gov

Molecular Connectivity Indices (ChiV3cluster, chi3chain) nih.gov

Dipole Moment researchgate.net

Presence of specific functional groups (nitro, hydroxyl, amine counts) nih.govresearchgate.net

For instance, one 3D-QSAR model identified the C-30 carboxylic group as a major influential factor for the anticancer activity of a novel derivative. nih.gov These computational models serve as valuable guides for the rational design of new, more potent analogues by predicting their activity before synthesis. mdpi.com

Design and Synthesis of Novel Analogues with Modulated Biological Activities

The insights gained from SAR, SPR, and QSAR studies have guided the design and synthesis of a multitude of novel glycyrrhetinic acid analogues with improved and diverse biological activities. nih.govrsc.orgnih.gov By systematically modifying the scaffold, researchers have developed derivatives with enhanced anti-inflammatory, antiviral, antibacterial, and anticancer properties. mdpi.comresearchgate.netmdpi.com

For example, a series of 57 derivatives was synthesized and evaluated for anti-hepatitis B virus (HBV) activity, with several compounds showing significantly greater potency than the parent molecule. nih.gov In another study, the introduction of aromatic or heterocyclic structures to the GA scaffold led to derivatives with potent inhibitory effects against HIV-1 protease and significant anti-proliferative activity against various cancer cell lines. mdpi.com The synthesis of GA-triazole derivatives using a click chemistry approach yielded a compound with potent anti-plasmodial activity against P. falciparum. rsc.org

These examples demonstrate the successful application of medicinal chemistry principles to the glycyrrhetinic acid scaffold. The strategic design and synthesis of new analogues continue to be a promising avenue for the development of novel therapeutic agents based on this versatile natural product. researchgate.net

Pre Clinical Pharmacokinetics and Biotransformation of + 14bα 3 Oxoglycyrrhetinic Acid

Absorption and Distribution Studies in Animal Models

No specific data is available for (+)-14α-3-Oxoglycyrrhetinic acid.

Metabolic Transformation Pathways in Liver Microsomes and Animal Systems

No specific data is available for (+)-14α-3-Oxoglycyrrhetinic acid.

Excretion Routes and Metabolite Identification in Animal Specimens

No specific data is available for (+)-14α-3-Oxoglycyrrhetinic acid.

Plasma Protein Binding and In Vitro Metabolic Stability Assessments

No specific data is available for (+)-14α-3-Oxoglycyrrhetinic acid.

Transporter Interactions and Efflux Pump Modulation

No specific data is available for (+)-14α-3-Oxoglycyrrhetinic acid.

Bioavailability Studies in Pre-clinical Animal Models

No specific data is available for (+)-14α-3-Oxoglycyrrhetinic acid.

Advanced Analytical and Methodological Approaches in + 14bα 3 Oxoglycyrrhetinic Acid Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the metabolite profiling and identification of (+)-14α-3-Oxoglycyrrhetinic acid in biological matrices. Techniques such as Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) offer high sensitivity, mass accuracy, and resolution, enabling the detection and structural elucidation of metabolites. semanticscholar.org

In studies on the metabolism of glycyrrhizinic acid, the parent compound of glycyrrhetinic acid derivatives, HRMS has been instrumental in identifying various metabolites in human samples, including 3-oxo-glycyrrhetinic acid, a compound closely related to (+)-14α-3-Oxoglycyrrhetinic acid. nih.gov The high mass accuracy of TOF and Orbitrap mass analyzers allows for the determination of elemental compositions of parent ions and their fragments, which is a critical step in the identification of unknown metabolites. semanticscholar.org

The general workflow for metabolite identification using LC-HRMS involves the separation of metabolites by chromatography, followed by detection and fragmentation in the mass spectrometer. The fragmentation patterns provide structural information that, in conjunction with the accurate mass measurements, can be used to propose the chemical structures of the metabolites.

Table 1: Putative Metabolites of Glycyrrhetinic Acid Identified by HRMS

| Putative Metabolite | Molecular Formula | Observed m/z [M-H]⁻ | Key Fragment Ions (m/z) |

| 3-oxo-glycyrrhetinic acid | C₃₀H₄₄O₄ | 467.3161 | 423, 379, 287 |

| 3-epi-glycyrrhetinic acid | C₃₀H₄₆O₄ | 469.3318 | 425, 381, 289 |

| 18β-glycyrrhetinyl-30-O-glucuronide | C₃₆H₅₄O₁₀ | 645.3640 | 469, 175 |

Note: This table is illustrative and based on metabolites identified for related glycyrrhetinic acid compounds. Specific fragmentation data for (+)-14α-3-Oxoglycyrrhetinic acid would require dedicated experimental analysis.

Advanced Chromatographic Techniques for Separation, Purification, and Quantification (e.g., HPLC, UPLC, SFC)

The separation, purification, and quantification of (+)-14α-3-Oxoglycyrrhetinic acid from complex mixtures, such as biological samples or synthetic reaction products, rely on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely used for this purpose. nih.gov The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. For triterpenoids like glycyrrhetinic acid and its derivatives, reversed-phase columns (e.g., C18) are commonly employed with mobile phases consisting of acetonitrile (B52724) and water, often with additives like formic acid to improve peak shape. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the separation of chiral and achiral compounds, including triterpenoid (B12794562) isomers. researchgate.netselvita.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, which offers advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and reduced solvent consumption. selvita.com Chiral SFC, in particular, is highly effective for the separation of enantiomers and diastereomers of complex molecules. researchgate.netnih.gov

Table 2: Comparison of Chromatographic Techniques for Triterpenoid Analysis

| Technique | Stationary Phases | Mobile Phases | Advantages | Disadvantages |

| HPLC/UPLC | C18, C8, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water (often with acid modifiers) | Robust, versatile, high resolution with UPLC. nih.gov | Longer run times, higher organic solvent consumption compared to SFC. |

| SFC | Chiral (e.g., polysaccharide-based), Silica, Diol | Supercritical CO₂ with polar co-solvents (e.g., methanol, ethanol) | Fast separations, reduced organic solvent use, ideal for chiral separations. researchgate.netselvita.com | Requires specialized equipment, may have lower sensitivity for some compounds without suitable detectors. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Ligand Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of molecules like (+)-14α-3-Oxoglycyrrhetinic acid. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule, allowing for the complete assignment of its structure. nih.gov

For 3-oxo triterpenoids, the ¹³C NMR chemical shift of the C-3 carbonyl group is a characteristic feature, typically appearing in the downfield region of the spectrum. nih.gov The chemical shifts of the surrounding carbons are also influenced by the presence of the keto group. nih.gov

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 3-Oxo-Triterpenoids

| Carbon | Friedelin (3-oxo-friedelane) nih.gov | 3-Oxo-oleanolic acid derivative researchgate.net |

| C-1 | 22.3 | 39.5 |

| C-2 | 41.5 | 34.2 |

| C-3 | 213.2 | 217.8 |

| C-4 | 58.2 | 47.6 |

| C-5 | 42.1 | 55.4 |

| C-23 | 6.8 | 26.6 |

| C-24 | 14.7 | 16.9 |

Note: The chemical shifts are dependent on the specific structure and the solvent used for analysis.

Beyond structural elucidation, NMR is also a valuable tool for studying the dynamics of molecules and their interactions with biological targets. Techniques such as saturation transfer difference (STD) NMR and Water-LOGSY can be used to identify ligand binding to macromolecules and to map the binding epitope.

Advanced Imaging Techniques for Cellular Localization and Target Engagement Studies

Advanced imaging techniques, such as fluorescence microscopy and confocal microscopy, are essential for visualizing the cellular localization of (+)-14α-3-Oxoglycyrrhetinic acid and for studying its engagement with intracellular targets. To enable visualization, the molecule can be chemically modified with a fluorescent tag.

Studies on fluorescence-labeled glycyrrhetinic acid have provided insights into its cellular uptake and distribution. nih.gov For instance, fluorescein (B123965) isothiocyanate (FITC)-labeled glycyrrhetinic acid has been used to demonstrate its time-dependent uptake in hepatocellular carcinoma cells, involving both passive diffusion and active transport mechanisms. nih.gov Confocal microscopy can provide high-resolution images of the subcellular distribution of the fluorescently labeled compound, revealing its accumulation in specific organelles. semanticscholar.org

Table 4: Applications of Advanced Imaging in Glycyrrhetinic Acid Research

| Imaging Technique | Probe | Key Findings | Reference |

| Fluorescence Microscopy | FITC-labeled Glycyrrhetinic Acid | Time-dependent cellular uptake in HCC cells. | nih.gov |

| Confocal Microscopy | Coumarin-6-labeled Glycyrrhetinic Acid Liposomes | Uptake mediated by caveolae-dependent endocytosis. | semanticscholar.org |

These imaging approaches can be adapted to study (+)-14α-3-Oxoglycyrrhetinic acid to understand its cellular pharmacology and to identify its potential molecular targets.

Isotopic Labeling Strategies for Metabolic Tracing and Pathway Elucidation

Isotopic labeling is a powerful strategy to trace the metabolic fate of (+)-14α-3-Oxoglycyrrhetinic acid and to elucidate the metabolic pathways it is involved in. This approach involves the synthesis of the compound with stable isotopes, such as ¹³C or ²H, at specific positions. When the labeled compound is introduced into a biological system (e.g., cell culture or animal model), the isotopic label can be tracked as the molecule is metabolized.

The analysis of the isotopically labeled metabolites is typically performed using mass spectrometry or NMR spectroscopy. Mass spectrometry can detect the mass shift introduced by the isotope, allowing for the identification of metabolites derived from the parent compound. NMR can provide information on the specific location of the isotope in the metabolite, which is crucial for elucidating the reaction mechanisms of metabolic transformations.

While specific studies on the isotopic labeling of (+)-14α-3-Oxoglycyrrhetinic acid have not been reported, the general principles of this technique are well-established in metabolic research and can be applied to investigate its biotransformation and to identify the enzymes responsible for its metabolism. nih.gov

Biosensor Development for Real-Time Interaction Monitoring

The development of biosensors for (+)-14α-3-Oxoglycyrrhetinic acid would enable the real-time monitoring of its interactions with biological targets, such as proteins or nucleic acids. Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a measurable signal upon binding of the target analyte.

Various biosensor platforms could be explored for this purpose, including surface plasmon resonance (SPR), biolayer interferometry (BLI), and electrochemical biosensors. For instance, a protein target of (+)-14α-3-Oxoglycyrrhetinic acid could be immobilized on a sensor chip, and the binding of the compound could be detected in real-time by measuring the change in the optical or electrical properties of the sensor surface.

Although no specific biosensors for (+)-14α-3-Oxoglycyrrhetinic acid have been described in the literature, a monoclonal antibody-based enzyme-linked immunosorbent assay (ELISA) has been developed for the analysis of glycyrrhizic acid, which shows some cross-reactivity with glycyrrhetinic acid. nih.gov This indicates the feasibility of generating specific biological recognition elements for glycyrrhetinic acid derivatives that could be integrated into biosensor platforms for real-time interaction studies.

Research Challenges, Emerging Concepts, and Future Perspectives for + 14bα 3 Oxoglycyrrhetinic Acid

Addressing Selectivity and Specificity in Biological Targeting

A primary challenge in the development of therapeutic agents based on glycyrrhetinic acid derivatives is achieving high selectivity and specificity for desired biological targets. Glycyrrhetinic acid itself is known to interact with multiple proteins and pathways, which can lead to a broad spectrum of effects and potential off-target toxicities. frontiersin.org For (+)-14α-3-Oxoglycyrrhetinic acid, a critical area of future research will be to delineate its interaction profile across a panel of relevant biological targets.

Key research questions that need to be addressed include:

Target Identification: What are the primary molecular targets of (+)-14α-3-Oxoglycyrrhetinic acid?

Binding Affinity and Kinetics: What is the binding affinity and kinetics of the compound for its identified targets compared to other cellular proteins?

Structural Basis of Selectivity: How do the 3-oxo and 14α-configurations influence its binding selectivity compared to other glycyrrhetinic acid isomers and derivatives?

Advanced techniques such as chemical proteomics and affinity-based protein profiling will be instrumental in identifying the direct binding partners of (+)-14α-3-Oxoglycyrrhetinic acid in complex biological systems. nih.gov Furthermore, structure-activity relationship (SAR) studies, comparing the activity of a series of closely related analogues, will be crucial in pinpointing the structural determinants of target selectivity. nih.gov

Exploration of Novel Biological Targets and Undiscovered Pathways

While much of the research on glycyrrhetinic acid derivatives has focused on known targets such as 11β-hydroxysteroid dehydrogenase and various receptors, there is a significant opportunity to uncover novel biological targets and previously unassociated pathways for (+)-14α-3-Oxoglycyrrhetinic acid. nih.gov The unique stereochemistry and functionalization of this derivative may endow it with the ability to interact with proteins that are not targeted by its more common 18β-isomer.

Emerging areas of investigation could include:

Unconventional Target Classes: Exploring interactions with targets beyond enzymes and receptors, such as protein-protein interaction interfaces or nucleic acid structures.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to identify novel cellular effects and subsequently deconvolute the underlying molecular targets.

Pathway Analysis: Employing systems biology approaches to understand how the compound's effects on a primary target cascade through cellular signaling pathways.

Recent studies on glycyrrhetinic acid analogues have revealed unexpected activities, such as the inhibition of glyoxalase I, an enzyme involved in detoxification and overexpressed in some cancer cells. nih.gov This highlights the potential for (+)-14α-3-Oxoglycyrrhetinic acid to modulate novel and therapeutically relevant biological processes.

Integration of Omics Data for Systems-Level Understanding of its Biological Impact

To gain a comprehensive understanding of the biological impact of (+)-14α-3-Oxoglycyrrhetinic acid, it is essential to move beyond single-target analyses and embrace a systems-level perspective. The integration of various "omics" data, including transcriptomics, proteomics, and metabolomics, can provide an unbiased and holistic view of the cellular response to the compound. nih.govfrontiersin.org

Future research should focus on:

Multi-Omics Profiling: Generating comprehensive datasets of changes in gene expression, protein abundance, and metabolite levels in cells or tissues treated with (+)-14α-3-Oxoglycyrrhetinic acid.

Bioinformatic Analysis: Utilizing advanced bioinformatic tools to integrate these multi-omics datasets and identify perturbed pathways and key regulatory nodes.

Hypothesis Generation: Using the integrated data to generate new hypotheses about the compound's mechanism of action, which can then be validated experimentally.

For instance, a multi-omics approach could reveal that (+)-14α-3-Oxoglycyrrhetinic acid treatment leads to coordinated changes in metabolic pathways and the expression of stress-response genes, suggesting a novel mechanism of action related to cellular metabolism and homeostasis. nih.gov

Development of Advanced Delivery Systems for Research Probes of (+)-14α-3-Oxoglycyrrhetinic Acid

Like many triterpenoids, (+)-14α-3-Oxoglycyrrhetinic acid is likely to exhibit poor aqueous solubility and limited bioavailability, which can hinder its use as a research tool and its potential therapeutic development. rsc.orgnih.gov A significant research challenge is the development of advanced delivery systems to overcome these limitations.

Promising strategies include:

Nanoparticle Formulation: Encapsulating the compound in nanoparticles, such as liposomes, micelles, or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. mdpi.comsolent.ac.uk

Targeted Delivery: Functionalizing these delivery systems with ligands that recognize specific cell surface receptors can enhance the targeted delivery of the compound to particular cells or tissues, such as liver cells, which are known to have receptors for glycyrrhetinic acid. nih.govresearchgate.netresearchgate.netmdpi.com

Prodrug Approaches: Synthesizing prodrugs of (+)-14α-3-Oxoglycyrrhetinic acid that are more water-soluble and are converted to the active compound at the site of action.

These advanced delivery systems will not only be crucial for any potential therapeutic applications but will also enable more precise and controlled studies of the compound's biological effects in vitro and in vivo.

Potential as a Pharmacological Tool in Basic Biomedical Research

Beyond its potential as a therapeutic agent, (+)-14α-3-Oxoglycyrrhetinic acid could serve as a valuable pharmacological tool for basic biomedical research. Its ability to modulate specific biological targets, once identified, can be exploited to probe the function of these targets in various cellular processes and disease models.

Potential applications as a research tool include:

Target Validation: Using the compound as a specific inhibitor or modulator to validate the role of a particular protein in a disease pathway.

Probe for Cellular Pathways: Investigating the downstream effects of modulating its target to dissect complex signaling networks.

Chemical Biology Approaches: Developing biotinylated or fluorescently labeled derivatives to be used as probes for target identification and localization studies.

The development of potent and selective derivatives of glycyrrhetinic acid has already provided useful pharmacological probes for studying gap-junctional intercellular communication. nih.gov Similarly, well-characterized derivatives of (+)-14α-3-Oxoglycyrrhetinic acid could become indispensable tools for researchers in various fields.

Green Chemistry Approaches in Synthetic and Isolation Strategies

The synthesis and isolation of (+)-14α-3-Oxoglycyrrhetinic acid and its analogues present an opportunity to implement green chemistry principles to minimize the environmental impact of chemical research. Traditional synthetic methods often rely on hazardous reagents and solvents.

Future research should focus on:

Sustainable Synthesis: Developing synthetic routes that utilize renewable starting materials, employ catalytic methods to reduce waste, and use environmentally benign solvents. nih.gov

Efficient Isolation: Optimizing extraction and purification methods from natural sources to reduce solvent consumption and energy usage. researchgate.netsemanticscholar.orgycmou.ac.innih.govresearchgate.net Techniques such as supercritical fluid extraction and chromatography can offer greener alternatives to conventional methods.

Biocatalysis: Exploring the use of enzymes to perform specific chemical transformations, which can offer high selectivity and milder reaction conditions.

By incorporating green chemistry principles, the synthesis and isolation of (+)-14α-3-Oxoglycyrrhetinic acid can be made more sustainable and economically viable.

Computational Advancements in Predicting and Optimizing Biological Interactions of (+)-14α-3-Oxoglycyrrhetinic Acid

Computational methods are becoming increasingly powerful tools in drug discovery and chemical biology. For (+)-14α-3-Oxoglycyrrhetinic acid, computational approaches can play a crucial role in predicting its biological interactions and guiding the design of more potent and selective analogues.

Key computational strategies include:

Molecular Docking: Predicting the binding mode of the compound to the active site of potential target proteins. nih.govnih.govnanobioletters.com

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound-protein complex to assess binding stability and identify key interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the chemical structure of a series of derivatives with their biological activity to guide the design of new compounds with improved properties. nih.gov

In Silico Screening: Virtually screening large libraries of compounds against potential targets to identify new hits. researchgate.netdntb.gov.ua

Q & A

Q. How should researchers document experimental protocols to ensure reproducibility in (+)-14β-3-Oxoglycyrrhetinic acid studies?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:

- Detail synthetic procedures, including reaction times, temperatures, and purification steps.

- Provide spectral data (NMR, MS) in supplementary materials.

- Disclose instrument parameters (e.g., HPLC column type, mobile phase gradient) and software versions used for analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.